

# Physicochemical properties of O-(3-quinolyl)methylhydroxylamine

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## Compound of Interest

Compound Name: O-(3-quinolyl)methylhydroxylamine

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## O-(3-Quinolyl)methylhydroxylamine: A Technical Guide

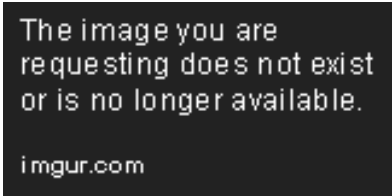
For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **O-(3-quinolyl)methylhydroxylamine**. This compound incorporates a quinoline moiety, a privileged scaffold in medicinal chemistry, and a hydroxylamine functional group, suggesting its potential as a bioactive agent. This document details predicted physicochemical data, outlines a plausible synthetic route with characterization methods, and explores its likely mechanism of action as an inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) signaling pathway, a critical target in immuno-oncology. Detailed experimental protocols for its synthesis and biological evaluation are also provided.

### Physicochemical Properties

While experimental data for **O-(3-quinolyl)methylhydroxylamine** is not readily available in the public domain, its core physicochemical properties can be predicted based on its chemical structure. These predicted values are essential for guiding experimental design, including reaction conditions, purification methods, and formulation development.

Property	Predicted Value	Notes
Chemical Structure		Quinoline ring linked via a methyleneoxy group to a hydroxylamine.
Molecular Formula	C10H10N2O	-
Molecular Weight	174.20 g/mol	Calculated based on the molecular formula.
XLogP3	1.5	An indicator of lipophilicity, suggesting moderate cell permeability. Based on analogous structures like 8-Hydroxyquinoline hydroxylamine[1].
Hydrogen Bond Donors	1	The -NH2 group.
Hydrogen Bond Acceptors	3	The quinoline nitrogen, the oxygen atom, and the hydroxylamine nitrogen.
Topological Polar Surface Area (TPSA)	48.0 Å <sup>2</sup>	Suggests good oral bioavailability. Based on analogous structures[1].
pKa (most basic)	~4.5-5.0	Estimated for the quinoline nitrogen, which is the most basic site.
pKa (most acidic)	~12-13	Estimated for the N-H proton of the hydroxylamine group.
Appearance	Likely a solid at room temperature.	-
Solubility	Expected to be soluble in organic solvents like DMSO,	-

DMF, and alcohols, with limited solubility in water.

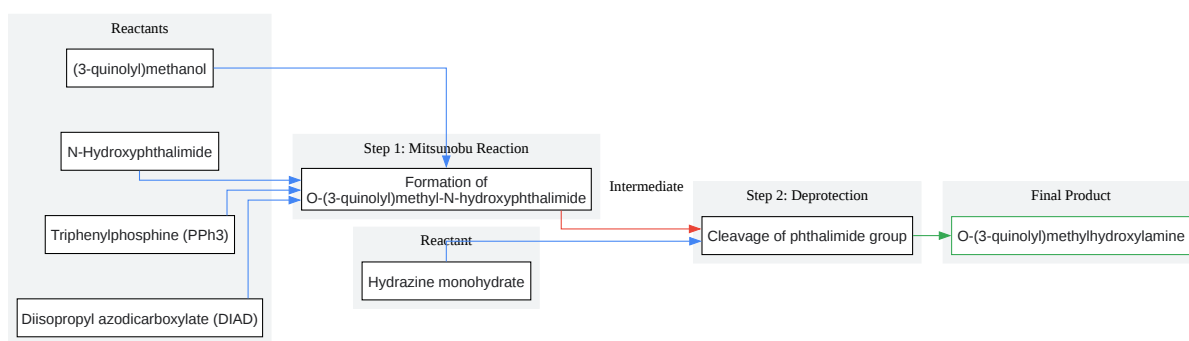
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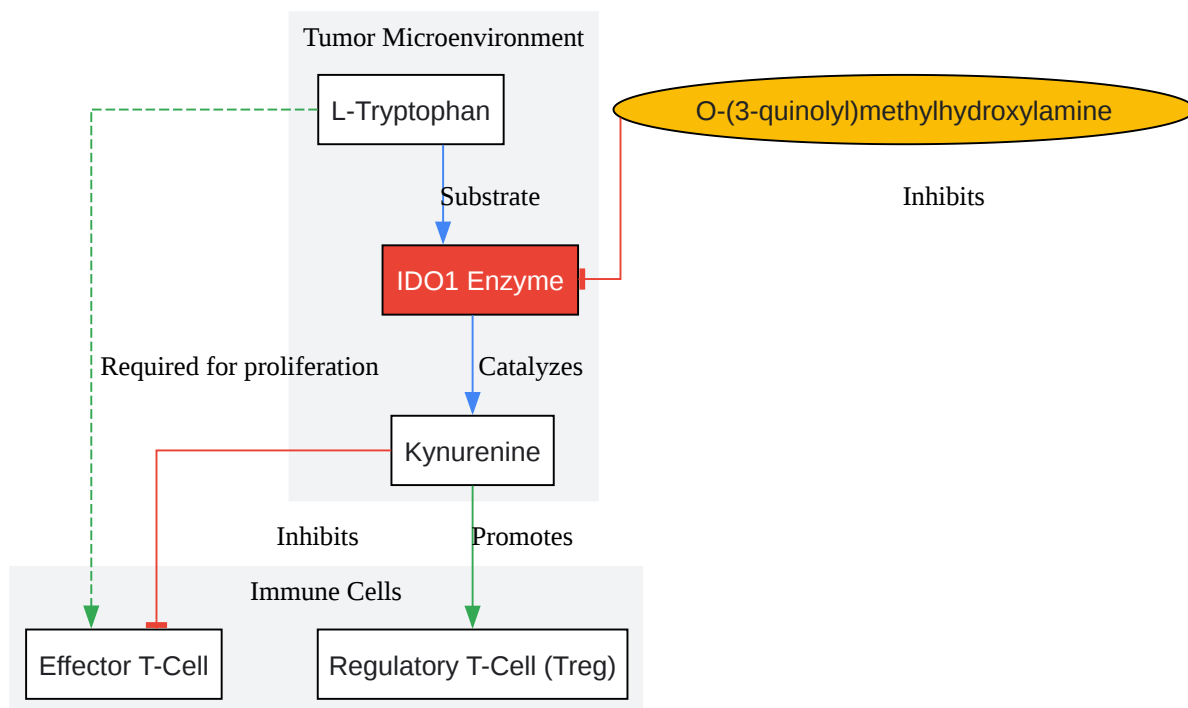
## Synthesis and Characterization

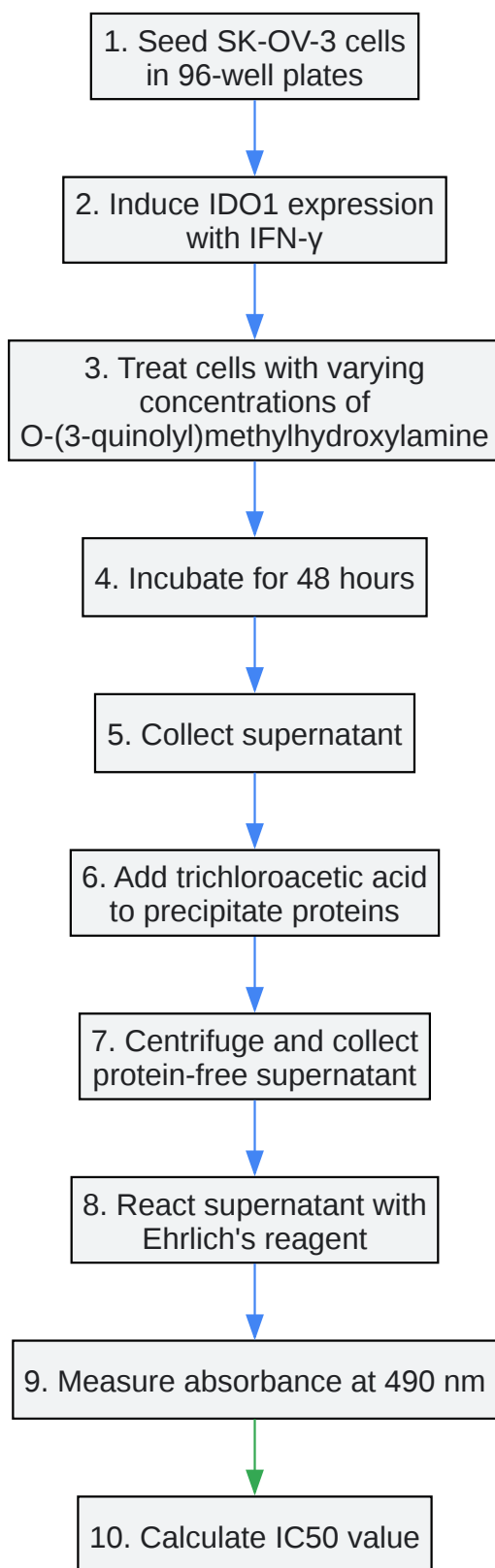
A plausible and efficient synthetic route for **O-(3-quinolyl)methylhydroxylamine** is based on a one-pot Mitsunobu reaction followed by deprotection, a general method for preparing O-alkyl hydroxylamines from their corresponding alcohols[2].

## Synthetic Workflow

The proposed synthesis starts from the commercially available (3-quinolyl)methanol.







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## References

- 1. 8-Hydroxyquinoline hydroxylamine | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 87692408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
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